molecular formula C21H23NO7S2 B2791069 N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide CAS No. 877816-73-4

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B2791069
CAS No.: 877816-73-4
M. Wt: 465.54
InChI Key: TUZAAZOIWASSBY-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide (CAS RN: 877816-73-4) is a sulfonamide derivative featuring a furan ring, a 4-methylbenzenesulfonyl (tosyl) group, and a 2,5-dimethoxy-substituted benzene sulfonamide moiety. Its molecular formula is C₂₀H₂₁NO₇S₂, with an average molecular mass of 451.50 g/mol and a monoisotopic mass of 451.08 g/mol .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO7S2/c1-15-6-9-17(10-7-15)30(23,24)21(19-5-4-12-29-19)14-22-31(25,26)20-13-16(27-2)8-11-18(20)28-3/h4-13,21-22H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZAAZOIWASSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the furan ring, which can be synthesized through the cyclization of 1,4-diketones. The tosyl group can be introduced via a sulfonation reaction using p-toluenesulfonyl chloride. The final step involves the coupling of the furan derivative with 2,5-dimethoxybenzenesulfonamide under basic conditions .

Industrial Production Methods

These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the tosyl group results in thiols .

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the tosyl group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Key Functional Groups Molecular Formula Notable Features Reference
N-[2-(Furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide Furan, Tosyl, Dimethoxybenzene-sulfonamide C₂₀H₂₁NO₇S₂ Dual sulfonamide groups; methoxy substituents enhance lipophilicity
N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphan-yl]ethyl}-2-nitroacetamide (USP 31 Compound 7) Furan, Dimethylamino, Nitroacetamide Not provided Nitro group introduces electron-withdrawing effects; dimethylamino enhances solubility
2,2’-Methylenebis(N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-N’-methyl-2-nitroethene-1,1-diamine) (USP 31 Compound 8) Furan, Methylenebis, Nitroethene Not provided Bis-structural motif; nitroethene may confer redox activity
N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine (Ranitidine related compound B) Furan, Dimethylamino, Nitroethenediamine Not provided Ranitidine analog; thioether linkage enhances metabolic stability

Key Structural Differences and Implications

Substituent Effects: The dimethoxybenzene-sulfonamide group in the target compound contrasts with the nitroacetamide (Compound 7) and nitroethenediamine (Compound 8, 9) groups in USP analogs. The tosyl group (4-methylbenzenesulfonyl) in the target compound differs from the dimethylamino substituents in USP analogs. Tosyl groups are typically stable and resistant to metabolic cleavage, while dimethylamino groups may improve aqueous solubility .

In contrast, the target compound’s dual sulfonamide structure may align with protease inhibition or anti-inflammatory activity, though direct pharmacological data are unavailable .

Synthetic Challenges :

  • The target compound’s bis-sulfonamide architecture requires multi-step synthesis, including sulfonylation of the ethyl-furan intermediate. USP analogs (e.g., Compound 7) utilize simpler nitroacetamide coupling, reflecting divergent synthetic pathways .

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